

AGI-6780: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AGI-6780

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-6780 is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation commonly found in various cancers, including acute myeloid leukemia (AML). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **AGI-6780**. It details the experimental methodologies employed to characterize its activity and delineates its role as a pivotal tool compound that validated mutant IDH2 as a therapeutic target, paving the way for the development of next-generation inhibitors such as the FDA-approved enasidenib (AG-221).

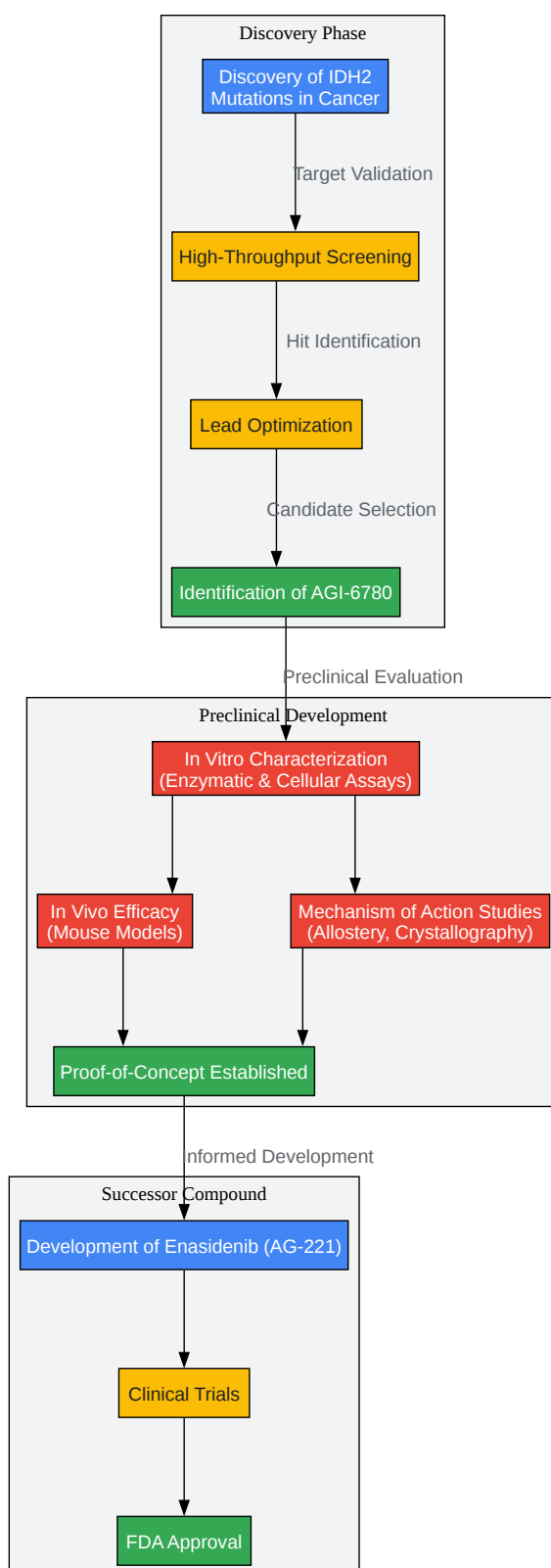
Discovery and Development History

AGI-6780 was developed by Agios Pharmaceuticals as part of a focused effort to create targeted therapies against cancers harboring mutations in metabolic enzymes. The discovery of somatic point mutations in IDH1 and IDH2, which lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), marked a significant breakthrough in cancer metabolism research.^[1] High levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to oncogenesis.^[2]

AGI-6780 emerged from high-throughput screening and subsequent medicinal chemistry efforts as a potent and selective inhibitor of the IDH2/R140Q mutant.^[3] It served as a crucial

preclinical candidate to establish proof-of-concept that inhibiting the mutant IDH2 enzyme could reverse the oncogenic effects of 2-HG and induce differentiation in cancer cells.[1][4]

While **AGI-6780** demonstrated significant preclinical activity, its development did not proceed to clinical trials. Instead, insights gained from the **AGI-6780** program informed the development of enasidenib (AG-221), a second-generation IDH2 inhibitor with improved pharmacokinetic properties that subsequently entered clinical trials and received FDA approval for the treatment of relapsed or refractory AML with an IDH2 mutation.



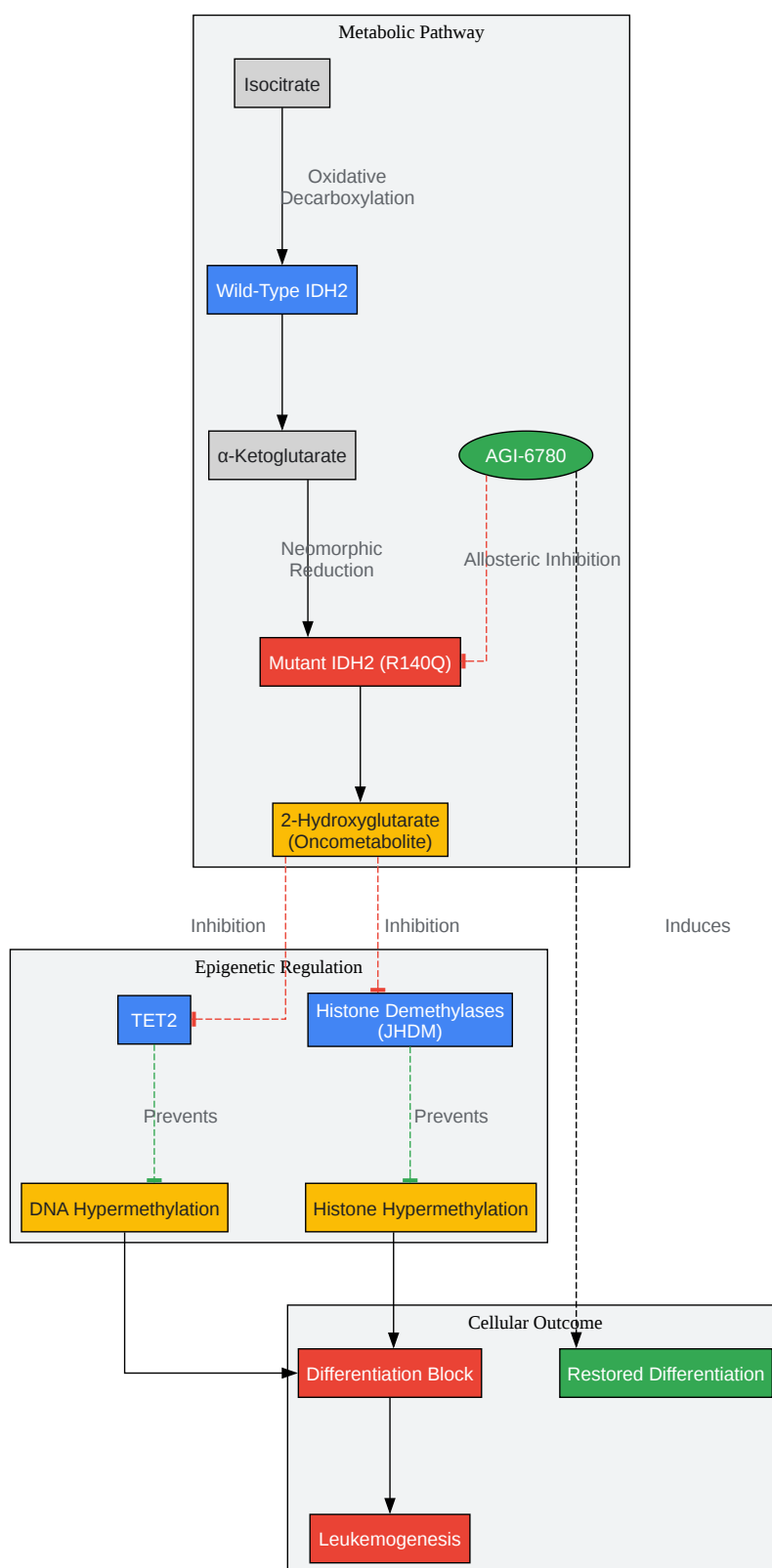
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Figure 1: Development history of **AGI-6780** and its successor, Enasidenib.

Mechanism of Action

AGI-6780 is an allosteric inhibitor that binds to the dimer interface of the IDH2/R140Q mutant enzyme.[1] This binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the reduction of α -ketoglutarate (α -KG) to 2-HG.[3] The inhibition is non-competitive with respect to the substrate and uncompetitive with respect to the cofactor NADPH.

The primary downstream effect of **AGI-6780** is the dose-dependent reduction of intracellular 2-HG levels.[5] Elevated 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases.[2] By lowering 2-HG, **AGI-6780** reverses the hypermethylation of histones and DNA, leading to changes in gene expression that promote cellular differentiation.[6][7]



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Figure 2: Signaling pathway affected by **AGI-6780**.

Quantitative Data

The inhibitory activity of **AGI-6780** has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of IDH2

Enzyme Target	IC50 (nM)	Assay Type	Reference
Mutant IDH2 (R140Q)	23 ± 1.7	NADPH Depletion	[4] [5]
Wild-Type IDH2	190 ± 8.1	NADPH Depletion	[5]

Table 2: Cellular Activity of **AGI-6780**

Cell Line	Target	IC50 (nM)	Endpoint	Reference
U87 Glioblastoma (expressing IDH2/R140Q)	2-HG Production	11 ± 2.6	2-HG Measurement	[5]
TF-1 Erythroleukemia (expressing IDH2/R140Q)	2-HG Production	18 ± 0.51	2-HG Measurement	[5]
TF-1 Erythroleukemia (expressing IDH2/R140Q)	2-HG Reduction	EC50 of 20	2-HG Measurement	[6]

Experimental Protocols

IDH2 Enzymatic Assay (NADPH Depletion)

This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the cofactor NADPH.

- Reagents and Materials:
 - Recombinant human IDH2/R140Q or IDH2/WT enzyme
 - **AGI-6780** stock solution (10 mM in DMSO)
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA)
 - α -Ketoglutarate (substrate)
 - NADPH (cofactor)
 - Diaphorase
 - Resazurin
 - 384-well plates
- Protocol:
 - Prepare serial dilutions of **AGI-6780** in DMSO. Further dilute to a 50X final concentration in DMSO.
 - In a 50 μ L reaction mixture, combine the assay buffer, enzyme, and the diluted **AGI-6780** or DMSO control.
 - Initiate the reaction by adding α -ketoglutarate and NADPH.
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the remaining NADPH. This is achieved by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent product resorufin.
 - Measure the fluorescence of resorufin (Excitation: 544 nm, Emission: 590 nm). The signal is proportional to the amount of NADPH remaining, and thus inversely proportional to the IDH2 enzyme activity.

- Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.^{[4][5]}

Cellular Differentiation Assay in TF-1 Cells

This assay assesses the ability of **AGI-6780** to overcome the differentiation block induced by the IDH2/R140Q mutation in the TF-1 erythroleukemia cell line.

- Reagents and Materials:
 - TF-1 cells stably expressing IDH2/R140Q
 - RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and GM-CSF
 - **AGI-6780**
 - Erythropoietin (EPO) to induce erythroid differentiation
 - Benzidine staining solution (for hemoglobin detection)
 - Flow cytometry antibodies (e.g., for CD11b, CD14)
- Protocol:
 - Culture TF-1 IDH2/R140Q cells in standard growth medium.
 - Plate the cells at a defined density and treat with various concentrations of **AGI-6780** (e.g., 0.2 μ M and 1 μ M) or DMSO control for a period of time (e.g., 4-7 days) to allow for reduction of 2-HG levels.
 - Induce differentiation by adding EPO to the culture medium.
 - Continue the culture for an additional period (e.g., 3-5 days).
 - Assess differentiation through multiple endpoints:
 - Morphological Changes: Observe changes in cell morphology consistent with differentiation using light microscopy.

- Hemoglobin Production: Perform benzidine staining to detect hemoglobin, a marker of erythroid differentiation. Differentiated cells will stain blue.
- Gene Expression: Analyze the expression of differentiation-specific genes, such as Kruppel-like factor 1 (KLF1) and gamma-globin (HBG), by quantitative PCR.
- Flow Cytometry: If assessing myeloid differentiation, stain cells with antibodies against surface markers like CD11b and CD14 and analyze by flow cytometry.[\[2\]](#)[\[5\]](#)

In Vivo Efficacy Studies in Mouse Models

- Animal Models:
 - Nude mice subcutaneously xenografted with human tumor cell lines expressing IDH2/R140Q (e.g., U87 glioblastoma cells).
 - Patient-derived xenograft (PDX) models from AML patients with IDH2 mutations.
- Drug Formulation and Dosing:
 - A common formulation for in vivo studies involves dissolving **AGI-6780** in a vehicle suitable for oral gavage or intraperitoneal injection. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[5\]](#) Another option is 10% DMSO in corn oil.
 - Dosing regimens would be determined based on preliminary pharmacokinetic and tolerability studies, with a typical regimen involving daily administration.
- Protocol:
 - Implant tumor cells or patient-derived tissue into immunocompromised mice.
 - Allow tumors to reach a palpable size.
 - Randomize mice into vehicle control and **AGI-6780** treatment groups.
 - Administer **AGI-6780** at a predetermined dose and schedule.

- Monitor tumor growth over time by caliper measurements.
- At the end of the study, collect tumors and blood for pharmacodynamic analysis, such as measuring 2-HG levels and assessing markers of differentiation or apoptosis.

Protein Expression, Purification, and Crystallography of IDH2/R140Q

While a specific, detailed protocol for the co-crystallization of **AGI-6780** with IDH2/R140Q is not publicly available, the general procedure would follow established methods for protein crystallography.

- Expression and Purification:
 - The human IDH2 gene with the R140Q mutation is cloned into an E. coli expression vector, often with an N-terminal affinity tag (e.g., His-tag or MBP-tag) to facilitate purification.
 - The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
 - Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
 - Cells are harvested, lysed, and the soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
 - The affinity tag may be cleaved by a specific protease (e.g., TEV or thrombin), followed by a second round of chromatography to remove the tag and any uncleaved protein.
 - Further purification is typically achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
- Crystallization:
 - The purified IDH2/R140Q protein is concentrated to a suitable level (e.g., 5-10 mg/mL).
 - The protein is incubated with a molar excess of **AGI-6780** to ensure complex formation.

- Crystallization screening is performed using various commercially available or custom-made screens, employing techniques such as sitting-drop or hanging-drop vapor diffusion.
- Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.
- Crystals are cryo-protected and flash-frozen in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source, and the structure is solved by molecular replacement and refined.

Conclusion

AGI-6780 was a pioneering preclinical compound that played an instrumental role in validating mutant IDH2 as a druggable target in oncology. Its potent and selective inhibition of the IDH2/R140Q neomorphic activity, leading to the reduction of the oncometabolite 2-HG and the subsequent reversal of epigenetic dysregulation and induction of cell differentiation, provided a strong rationale for the clinical development of IDH2 inhibitors. While **AGI-6780** itself did not progress to the clinic, the knowledge and proof-of-concept it generated were critical for the successful development of enasidenib, a therapy that has provided a significant clinical benefit for patients with IDH2-mutant AML. **AGI-6780** remains an important tool compound for research into the biology of IDH mutations and the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [AGI-6780: A Technical Guide to its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605237#agi-6780-discovery-and-development-history]

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